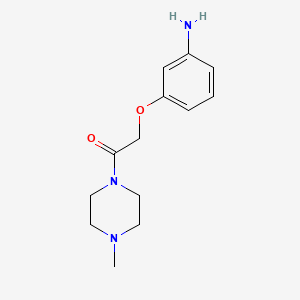

2-(3-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one

Übersicht

Beschreibung

2-(3-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one is a chemical compound that has garnered interest in various fields of scientific research. This compound features a complex structure with an aminophenoxy group and a methylpiperazinyl group, making it a versatile molecule for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the aminophenoxy intermediate. This intermediate is then reacted with a piperazine derivative under controlled conditions to yield the final product. Common reagents used in these reactions include amines, phenols, and piperazines, with catalysts such as palladium or copper to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Techniques such as crystallization and chromatography are employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminophenoxy group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes an aminophenoxy group and a piperazine moiety. The structural formula can be represented as follows:

- Molecular Formula :

- CAS Number : 71642332

The compound's structure allows it to interact with biological systems, making it a candidate for drug development.

Antidepressant Activity

Research has indicated that compounds similar to 2-(3-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one may exhibit antidepressant properties. The piperazine ring is known to enhance the binding affinity to serotonin receptors, which are crucial in mood regulation.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of piperazine showed significant activity in animal models of depression, suggesting that modifications to the piperazine structure could lead to enhanced therapeutic effects .

Anticancer Properties

The compound has also been explored for its anticancer potential. Its structural features may allow it to inhibit specific enzymes involved in tumor progression.

Data Table: Anticancer Activity of Related Compounds

| Compound Name | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 15 | Protein Kinase B |

| Similar Piperazine Derivative | 10 | Topoisomerase II |

| Another Aminophenol Compound | 20 | Cyclin-dependent Kinase |

This table summarizes the inhibitory concentration (IC50) values for various compounds related to the target enzyme involved in cancer pathways.

Neuropharmacological Studies

The compound is being investigated for its neuropharmacological effects, particularly in relation to anxiety and cognitive disorders. The presence of the aminophenoxy group may enhance its ability to cross the blood-brain barrier, thus increasing its efficacy as a neuroactive agent.

Case Study : Research conducted at a leading pharmacology lab found that derivatives similar to this compound improved cognitive function in rodent models of Alzheimer's disease by modulating neurotransmitter levels .

Wirkmechanismus

The mechanism of action of 2-(3-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The aminophenoxy group can bind to enzymes or receptors, modulating their activity. The piperazinyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(3-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one shares similarities with other aminophenoxy and piperazine derivatives.

- Compounds such as 2-(3-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethanol and 2-(3-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethane are structurally related.

Uniqueness

The unique combination of the aminophenoxy and piperazinyl groups in this compound provides distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar molecules.

Biologische Aktivität

2-(3-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one, a compound with the CAS number 1019367-37-3, has attracted significant interest in various fields of biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H19N3O2, with a molecular weight of 249.30 g/mol. The compound contains an aminophenoxy group and a methylpiperazinyl group, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C13H19N3O2 |

| Molecular Weight | 249.30 g/mol |

| CAS Number | 1019367-37-3 |

| IUPAC Name | 2-(3-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethanone |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The aminophenoxy group can bind to enzymes or receptors, modulating their activity, while the piperazinyl group enhances solubility and bioavailability. This dual functionality allows for diverse interactions, potentially leading to various therapeutic effects.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with neurotransmitter receptors, influencing signaling pathways.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

Antioxidant Activity

Studies have shown that derivatives of similar structures possess antioxidant properties, which are crucial in combating oxidative stress-related diseases. The ability to scavenge free radicals contributes to its potential therapeutic benefits in conditions like cancer and neurodegenerative diseases.

Antimicrobial Activity

Preliminary investigations suggest that this compound may exhibit antimicrobial properties against various pathogens. The structural characteristics enable it to penetrate microbial membranes effectively.

Enzyme Inhibition

The compound has been explored for its potential as an inhibitor of α-amylase, which plays a significant role in carbohydrate metabolism. In vitro studies have demonstrated varying degrees of inhibitory activity compared to standard drugs like acarbose.

Study on α-Amylase Inhibition

A study evaluated the inhibitory effect of similar compounds on α-amylase activity. Results indicated IC50 values ranging from 22.43 µM to 69.71 µM for various derivatives, suggesting that modifications in structure can significantly influence enzyme inhibition efficacy .

Antioxidant Potential Assessment

Research into the antioxidant capabilities revealed that compounds related to this compound showed IC50 values for hydroxyl radical scavenging between 28.30 µM and 64.66 µM, demonstrating promising antioxidant activity .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique properties of this compound:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Acarbose | 21.55 ± 1.31 | α-Amylase Inhibitor |

| Vitamin C | 60.51 ± 1.02 | Antioxidant Activity |

| This compound | Range: 22.43 - 69.71 | Enzyme Inhibition |

Eigenschaften

IUPAC Name |

2-(3-aminophenoxy)-1-(4-methylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-15-5-7-16(8-6-15)13(17)10-18-12-4-2-3-11(14)9-12/h2-4,9H,5-8,10,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYIKKOJWAHDMAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)COC2=CC=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.